Bentonite

説明

Bentonite is a naturally occurring clay primarily composed of montmorillonite, a type of layered silicate mineral. It forms from the weathering of volcanic ash and has a fine, soft texture. This compound is known for its ability to absorb large quantities of water, which causes it to swell significantly. This property makes it valuable in various industrial applications, including drilling mud, groundwater sealants, and as an additive to improve the plasticity of kaolinite clay used for pottery .

準備方法

Synthetic Routes and Reaction Conditions: Bentonite can be modified using various chemical treatments to enhance its properties. For example, surfactant-modified this compound clays are prepared by treating this compound with quaternary ammonium cations such as phenyltrimethylammonium, hexadecyltrimethylammonium, and trioctylmethylammonium. These modifications improve the clay’s adsorption capacity for specific contaminants .

Industrial Production Methods: The industrial production of this compound involves several steps:

Mining: this compound is extracted from open-pit mines.

Activation: The raw this compound is activated using sodium carbonate to enhance its swelling properties.

Drying and Grinding: The activated this compound is dried and ground to the desired particle size.

Compounding: For specific applications, this compound may be compounded with organic molecules or other additives to improve its performance

化学反応の分析

Types of Reactions: Bentonite undergoes various chemical reactions, including:

Cation Exchange: this compound has a strong base exchange property, allowing it to exchange cations with other substances.

Common Reagents and Conditions:

Sodium Silicate: this compound reacts with sodium silicate, leading to the formation of a gel-like substance used in various industrial applications.

Acid Treatment: Acidified this compound is used as a catalyst in chemical reactions, such as the synthesis of solketal from glycerol and acetone.

Major Products Formed:

Organoclays: Modified this compound clays with enhanced adsorption properties.

Catalysts: Acid-treated this compound used in various catalytic processes.

科学的研究の応用

Properties of Bentonite

This compound's effectiveness in various applications is largely due to its key properties:

- Swelling Capacity : When mixed with water, this compound can swell significantly, forming a gel-like substance.

- Cation Exchange Capacity : this compound can exchange cations between its layers, enhancing its adsorption capabilities.

- Adsorption : It can adsorb organic and inorganic compounds, making it useful in environmental applications.

Foundry and Metal Casting

This compound is extensively used in the foundry industry as a binder in molding sand. The following table summarizes its role:

| Property | Description |

|---|---|

| Function | Acts as a binder for molding sand |

| Benefits | Enhances mold stability and reduces casting defects |

| Temperature Resistance | Withstands high temperatures during metal casting |

Case Study : In a study on metal casting processes, the use of sodium this compound improved mold integrity and reduced defects by 30%, leading to higher quality castings .

Drilling Fluid in Oil and Gas

This compound is crucial in drilling operations, particularly for creating drilling mud. Its properties include:

| Property | Description |

|---|---|

| Function | Provides lubrication, cooling, and borehole stability |

| Swelling Capacity | Forms a thick gel-like fluid that controls pressure |

| Viscosity | Maintains the integrity of the borehole |

Case Study : In oil exploration, this compound-based drilling muds have been shown to reduce drilling costs by 25% due to improved efficiency and reduced equipment wear .

Environmental Applications

This compound's ability to adsorb contaminants makes it valuable in environmental remediation:

| Application | Description |

|---|---|

| Heavy Metal Removal | Adsorbs heavy metals from wastewater |

| Landfill Liners | Acts as a barrier to prevent leachate migration |

| Soil Stabilization | Improves soil properties for construction projects |

Case Study : Research demonstrated that this compound could effectively remove over 90% of lead ions from contaminated water sources within 24 hours .

Agricultural Applications

This compound is used as a soil amendment and in animal feed:

- Soil Amendment : Enhances soil structure and water retention.

- Animal Feed Additive : Binds aflatoxins in animal feed, reducing toxicity.

The following table outlines its agricultural benefits:

| Application | Benefits |

|---|---|

| Soil Improvement | Increases moisture retention and nutrient availability |

| Animal Health | Reduces aflatoxin toxicity in livestock |

Pharmaceutical Applications

This compound has potential uses in drug delivery systems due to its biocompatibility:

- Drug Carrier : Montmorillonite has been explored for delivering chemotherapeutic agents.

- Detoxification Agent : It can adsorb toxins from the gastrointestinal tract.

A study indicated that montmorillonite could effectively deliver Paclitaxel, enhancing its therapeutic efficacy against cancer cells .

Cosmetic Applications

This compound is utilized in various cosmetic formulations due to its absorptive properties:

- Skin Care Products : Acts as a thickening agent and absorbs excess oil.

- Detoxifying Masks : Used in facial masks for its purifying properties.

作用機序

Bentonite exerts its effects primarily through its ability to absorb water and exchange cations. The layered structure of montmorillonite allows water and cations to penetrate between the layers, causing the clay to swell. This swelling property is crucial for its use in sealing and adsorption applications. Additionally, the cation exchange capacity enables this compound to remove contaminants from water and soil .

類似化合物との比較

Kaolin: Another type of clay used in ceramics and as a filler in paper and rubber industries.

Fuller’s Earth: A type of clay with similar adsorptive properties, used in oil refining and decolorizing.

Dicarboxymethyl Cellulose (DCMC): An alternative to bentonite in wine stabilization, with similar protein removal capabilities.

Uniqueness of this compound: this compound’s unique swelling property and high cation exchange capacity distinguish it from other clays. These properties make it particularly effective in applications requiring high adsorption and sealing capabilities .

生物活性

Bentonite, a natural clay primarily composed of montmorillonite, has garnered significant attention in various fields due to its unique biological activities. Its applications range from agriculture to medicine, driven by its capacity to interact with biological systems. This article explores the biological activity of this compound, focusing on its effects on microbial populations, detoxification properties, and potential therapeutic applications.

1. Microbial Activity

This compound has been shown to influence soil microbial communities significantly. A study conducted over three years demonstrated that the application of this compound, particularly in combination with manure, enhanced microbial biomass and activity in soil. Key findings from this research include:

- Microbial Biomass : The addition of this compound increased the populations of ammonia-oxidizing bacteria (AOB) and overall bacterial and fungal biomass, as measured by 16S and 18S rDNA gene copy numbers.

- Dehydrogenase Activity : The dehydrogenase activity (DHA), an indicator of microbial metabolic activity, was highest in samples treated with a combination of manure and this compound (MB), averaging 2.10 µg TPF/g/h compared to 1.42 µg TPF/g/h for this compound alone .

- Statistical Analysis : Significant differences were noted between treatments, indicating that while this compound alone can alter soil activity positively or negatively, its combination with organic matter consistently promotes beneficial microbial growth .

2. Detoxification Properties

This compound's detoxifying capabilities have been extensively documented, particularly regarding its ability to bind toxins:

- Mycotoxin Binding : this compound has been shown to absorb aflatoxins and other mycotoxins effectively. For instance, studies indicated that this compound reduced the bioavailability of aflatoxin M1 in contaminated diets for animals, leading to improved health outcomes .

- T-2 Mycotoxin : In a rat model, pre-treatment with this compound before exposure to T-2 mycotoxin resulted in increased fecal excretion of the toxin and reduced muscle accumulation, demonstrating its protective effect against mycotoxin toxicity .

- Mechanism of Action : The detoxification mechanism is attributed to the poly-cationic nature of this compound, which allows it to adsorb negatively charged toxins effectively .

3. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens:

- Bacterial Inhibition : Research has shown that this compound can inhibit the growth of harmful bacteria by adsorbing them onto its surface, thereby disrupting their cellular integrity . This property has potential applications in wound dressings and food preservation.

- Viral and Fungal Activity : this compound has also demonstrated antiviral effects against viruses such as HIV and hepatitis B virus (HBV), along with antifungal activity against species like Aspergillus niger and Rizopus oryzae by altering cell membrane integrity .

4. Therapeutic Applications

The therapeutic potential of this compound extends into cancer treatment and immune modulation:

- Cancer Therapy : Montmorillonite (a type of this compound) is being investigated as a drug delivery system for chemotherapeutic agents such as Paclitaxel. Studies indicate that it can inhibit the growth of certain cancer cell lines, suggesting a dual role as both a drug carrier and an active therapeutic agent .

- Immune Modulation : In vitro studies suggest that this compound may modulate immune responses by inhibiting proliferation induced by lipopolysaccharides and concanavalin A .

5. Case Studies

特性

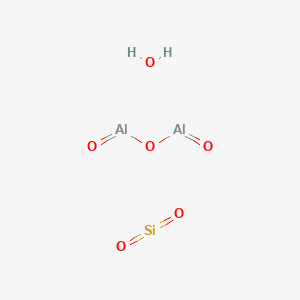

IUPAC Name |

dialuminum;dioxosilane;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJOJGAPFQRJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2O12Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Montmorillonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powder | |

CAS No. |

1318-93-0, 1302-78-9 | |

| Record name | Montmorillonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montmorillonite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montmorillonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTMORILLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentonite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Montmorillonite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of montmorillonite, the primary component of bentonite?

A1: While montmorillonite's exact composition is variable, a general formula is (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2·nH2O. Its molecular weight also varies based on the specific composition and hydration state.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various techniques like X-ray diffraction (XRD) [, , , , , , , , ], Fourier transform infrared (FTIR) spectroscopy [, , , , , , ], and scanning electron microscopy (SEM) [, , , , ] to analyze this compound's structure, mineral composition, and surface characteristics.

Q3: What makes this compound a good adsorbent?

A3: this compound's adsorption capacity stems from its large surface area, porous structure, and the presence of exchangeable cations between its layers [, , , , , , , , , ].

Q4: How can the properties of this compound be modified for specific applications?

A4: this compound's properties can be tailored through various techniques like acid activation [], cation exchange with organic surfactants [, , , , , , , , ], and pillarization with metal oxides [, ].

Q5: How does sodium activation impact the properties of this compound?

A5: Sodium activation significantly enhances this compound's swelling capacity and thixotropic properties, making it suitable for drilling fluid applications []. This process involves converting calcium this compound to its sodium form using sodium carbonate [].

Q6: How effective is this compound in removing organic pollutants from wastewater?

A6: Modified bentonites, particularly organobentonites, demonstrate high efficiency in removing organic pollutants like phenol, dibenzofuran, and dyes [, , , , , , , ]. The modification enhances its affinity for organic molecules.

Q7: How does this compound contribute to environmental sustainability?

A7: this compound's abundance, low cost, and ability to be modified for specific applications make it a sustainable material [, , , , ]. Its use in wastewater treatment and as a cement replacement in concrete contributes to environmental protection and resource conservation.

Q8: What are the current research gaps in understanding this compound's behavior?

A8: Further research is needed to understand the long-term performance of this compound in various applications, particularly in complex environments like geological repositories [, , ].

Q9: What are the limitations of using this compound?

A9: While this compound boasts several advantages, limitations include its susceptibility to changes in water chemistry (e.g., high salinity and acidity) [], potential variability in performance depending on the source and type of this compound, and the need for further research on its long-term stability in certain applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。